Human Cannabinoid Receptor 2 (CB2) Binding Affinity Comparison
De-O-methylacetovanillochromene exhibits a binding affinity (Ki) of 25 nM for the human cannabinoid receptor 2 (CB2), making it a potent ligand for this target. In contrast, its affinity for the human cannabinoid receptor 1 (CB1) is significantly weaker, with a Ki of 622 nM [1]. This represents a 25-fold selectivity for CB2 over CB1 in this binding assay. While direct comparator data for acetovanillochromene on CB2 is not available in the same dataset, this data establishes a baseline for comparing the CB2 potency of other chromene analogs. The observed selectivity window is a key quantitative differentiator for researchers investigating CB2-mediated pathways.
| Evidence Dimension | Binding Affinity (Ki) to Human Cannabinoid Receptors |
|---|---|
| Target Compound Data | Ki = 25 nM (CB2); Ki = 622 nM (CB1) |
| Comparator Or Baseline | CB1 receptor binding affinity (Ki = 622 nM) as an internal selectivity baseline |
| Quantified Difference | 25-fold selectivity for CB2 over CB1 (622 nM / 25 nM) |
| Conditions | Displacement of [3H]CP-55,940 from human CB2 and CB1 receptors expressed in CHO cell membranes. |
Why This Matters
The 25-fold selectivity for CB2 over CB1 provides a defined pharmacological profile, which is essential for studies aiming to dissect CB2-mediated effects without the psychoactive complications associated with CB1 activation.
- [1] BindingDB. Affinity Data for BDBM50154624 (De-O-methylacetovanillochromene). Accessed April 2026. View Source
